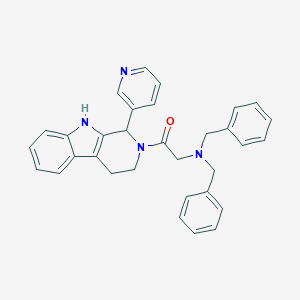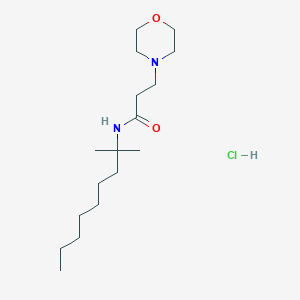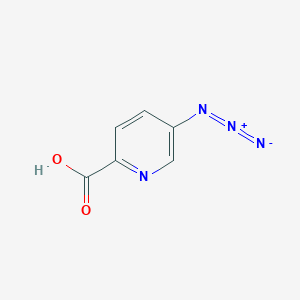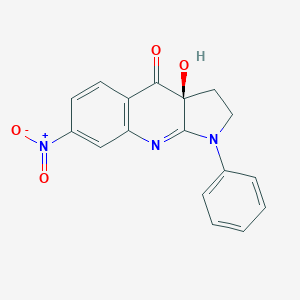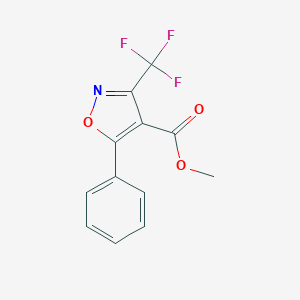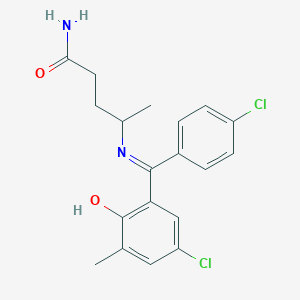
4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the class of compounds known as Schiff bases, which are characterized by the presence of an imine functional group (-C=N-) and have been shown to possess a broad range of biological activities.
Mechanism Of Action
The mechanism of action of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. Additionally, it has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately apoptosis.
Biochemical And Physiological Effects
Studies have shown that 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide can modulate various biochemical and physiological processes in cells. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a role in cancer cell invasion and metastasis. Additionally, it has been shown to induce the expression of various antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells against oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide in lab experiments is its relatively low toxicity compared to other anticancer agents. Additionally, it has been shown to possess a broad spectrum of activity against various cancer cell types. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several potential future directions for research on 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide. One area of interest is its potential as a combination therapy with other anticancer agents, which may enhance its efficacy and reduce toxicity. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, there is potential for the development of derivatives of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide with improved pharmacological properties.
Synthesis Methods
The synthesis of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide is typically achieved through a multi-step process involving the reaction of 5-chloro-2-hydroxy-3-methylbenzaldehyde with 4-chlorobenzylamine to form the corresponding Schiff base. This intermediate is then reacted with pentanoyl chloride to yield the final product.
Scientific Research Applications
The potential therapeutic applications of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide have been the subject of numerous studies. One area of research has focused on its potential as an anticancer agent, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
properties
CAS RN |
104775-04-4 |
|---|---|
Product Name |
4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide |
Molecular Formula |
C19H20Cl2N2O2 |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
4-[[(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methylidene]amino]pentanamide |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-11-9-15(21)10-16(19(11)25)18(13-4-6-14(20)7-5-13)23-12(2)3-8-17(22)24/h4-7,9-10,12,25H,3,8H2,1-2H3,(H2,22,24) |
InChI Key |
FYDZOPPVCGTPEJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C(=NC(C)CCC(=O)N)C2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=NC(C)CCC(=O)N)C2=CC=C(C=C2)Cl)Cl |
synonyms |
4-[[(E)-(3-chloro-5-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-(4-chlor ophenyl)methyl]amino]pentanamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



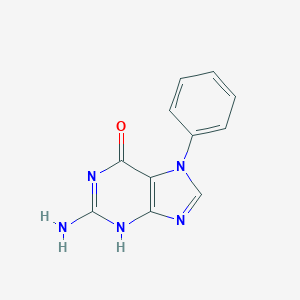
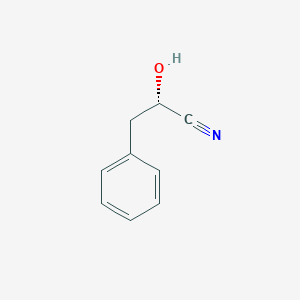
![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)
![5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole](/img/structure/B25190.png)
